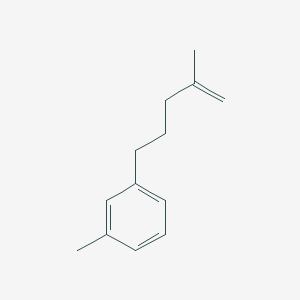![molecular formula C20H24N2O3 B1452646 Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate CAS No. 1214144-38-3](/img/structure/B1452646.png)
Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate
Vue d'ensemble
Description
“Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate” is a chemical compound with the CAS Number: 126787-17-5 . It has a molecular weight of 374.44 . The IUPAC name for this compound is benzyl 2-anilino-1-benzyl-2-oxoethylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H22N2O3/c26-22(24-20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)25-23(27)28-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,26)(H,25,27) . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 374.44 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.
Applications De Recherche Scientifique
Antimitotic Agents : A study by Temple and Rener (1992) discussed chiral isomers of a related compound, ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate, noting its biological activity and potency in several systems, providing insights into similar compounds like Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate (Temple & Rener, 1992).
Reactions with Diethylaluminium Alkoxides : Hirabayashi, Sakakibara, and Ishii (1972) examined reactions of phenyl isocyanate with diethylaluminium alkoxide, leading to diethylaluminium derivatives of N-phenyl carbamate esters. This research provides context for understanding reactions involving compounds like Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate (Hirabayashi, Sakakibara, & Ishii, 1972).
Au(I)-Catalyzed Intramolecular Hydroamination : Zhang et al. (2006) studied the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, which could be relevant for understanding the chemical behavior of Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate (Zhang et al., 2006).
Synthesis and Biological Activities of Carbamate Pesticides : Research by Bansal (2005) on carbamate pesticides, including a compound with a structure similar to Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate, highlights its potential use in agriculture (Bansal, 2005).
Oxidation of Hydroxamic Acids : A study by Boyland and Nery (1966) on the oxidation of alkyl or benzyl N-hydroxycarbamate could provide insights into the oxidative behavior of Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate (Boyland & Nery, 1966).
Propriétés
IUPAC Name |
benzyl N-[1-oxo-3-phenyl-1-(propylamino)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-2-13-21-19(23)18(14-16-9-5-3-6-10-16)22-20(24)25-15-17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCKJFWSBACSJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



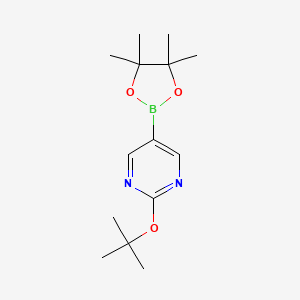
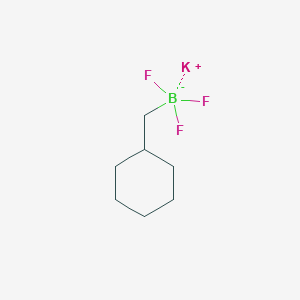
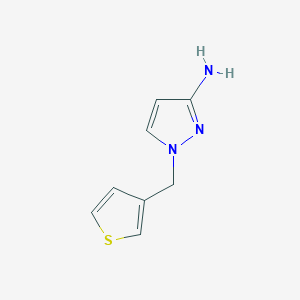
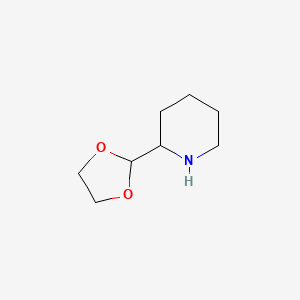
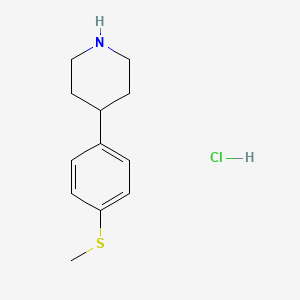
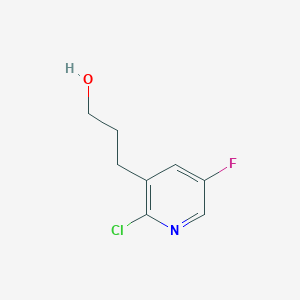
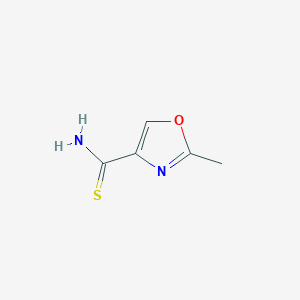
![1-Thia-4-azaspiro[4.4]nonane hydrochloride](/img/structure/B1452577.png)
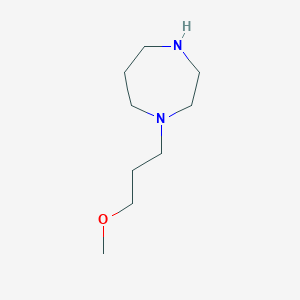
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1452580.png)
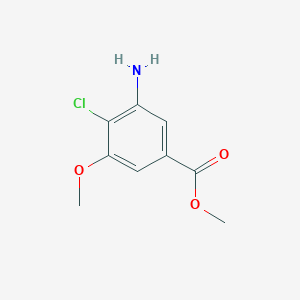
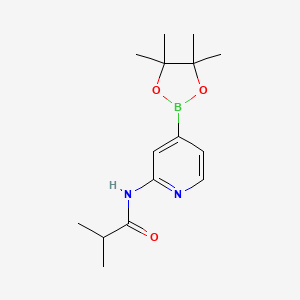
![8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B1452585.png)
